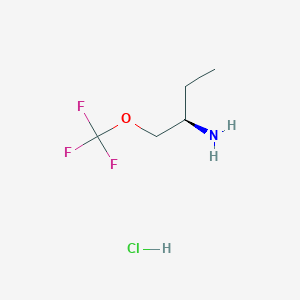

(2R)-1-(Trifluoromethoxy)butan-2-amine;hydrochloride

Beschreibung

(2R)-1-(Trifluoromethoxy)butan-2-amine hydrochloride is a chiral amine derivative featuring a butan-2-amine backbone with a trifluoromethoxy (-OCF₃) substituent at the C1 position. The compound exists as a hydrochloride salt, enhancing its stability and solubility in aqueous environments.

Eigenschaften

IUPAC Name |

(2R)-1-(trifluoromethoxy)butan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3NO.ClH/c1-2-4(9)3-10-5(6,7)8;/h4H,2-3,9H2,1H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOODZLEUWPYDA-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](COC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Trifluoromethoxy)butan-2-amine hydrochloride typically involves the introduction of the trifluoromethoxy group into the butan-2-amine structure. One common method includes the reaction of a suitable precursor with trifluoromethoxy-containing reagents under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(Trifluoromethoxy)butan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Antifungal Agents

One of the prominent applications of (2R)-1-(Trifluoromethoxy)butan-2-amine;hydrochloride is in the development of antifungal agents. Its structural similarity to known antifungals allows it to be explored as a potential candidate for treating fungal infections, particularly those resistant to conventional therapies. Research indicates that compounds with similar structures exhibit significant antifungal activity against pathogens like Candida and Aspergillus species .

Neurological Research

The compound has also been investigated for its potential neuroprotective effects. Studies suggest that amines with trifluoromethoxy substitutions can modulate neurotransmitter systems, potentially leading to new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve the modulation of dopamine receptors and serotonin pathways, which are critical in maintaining neurological health .

Biomedical Polymers

In material science, this compound has been explored as a building block for synthesizing hydrophilic fluorinated polymers. These polymers are essential in biomedical applications, particularly in drug delivery systems where enhanced solubility and biocompatibility are required. The incorporation of trifluoromethoxy groups into polymer chains can significantly alter their physical properties, making them suitable for various biomedical applications .

Surface Modifications

The compound's unique chemical properties allow it to be used in surface modification processes to enhance the hydrophobicity and chemical resistance of materials. This application is particularly relevant in creating coatings for medical devices and implants, where biocompatibility and resistance to biofouling are critical .

Case Studies

Wirkmechanismus

The mechanism of action of ®-1-(Trifluoromethoxy)butan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares (2R)-1-(trifluoromethoxy)butan-2-amine hydrochloride with structurally related compounds from the evidence:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|

| (2R)-1-(Trifluoromethoxy)butan-2-amine hydrochloride | C₅H₁₀ClF₃NO* | 213.59 (est.) | Not provided | Aliphatic butan-2-amine; trifluoromethoxy at C1 |

| 1-(2-Bromophenyl)butan-2-amine hydrochloride | C₁₀H₁₅BrClN | 264.59 | 1379944-29-2 | Butan-2-amine; 2-bromophenyl substituent |

| (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride | C₉H₁₀ClF₃NO | 265.63 | 1373925-08-6 | Aromatic ethanamine; 4-trifluoromethoxyphenyl |

| 2-(Trifluoromethoxy)pyridin-4-amine hydrochloride | C₆H₆ClF₃N₂O | 214.58 | Not provided | Pyridine ring; trifluoromethoxy at C2 |

| (2R)-1,1,1-Trifluoro-3-methylbutan-2-amine | C₅H₁₀F₃N | 141.14 | 1032181-63-7 | Trifluoromethyl at C1; methyl branch at C3 |

*Estimated based on structural similarity.

Key Observations:

Aromatic analogs (e.g., (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride) exhibit planar rigidity, contrasting with the aliphatic flexibility of the target compound .

Steric and Stereochemical Considerations :

- The (2R) configuration in the target compound and (2R)-1,1,1-trifluoro-3-methylbutan-2-amine () highlights the importance of chirality in receptor binding or catalytic activity .

- The cyclopropane-containing analog in introduces ring strain, likely reducing stability compared to the linear butan-2-amine chain .

Solubility and Stability :

- Hydrochloride salts (common across analogs) improve water solubility, critical for pharmaceutical formulations. Pyridine derivatives (e.g., 2-(trifluoromethoxy)pyridin-4-amine hydrochloride) may exhibit lower solubility due to aromaticity .

Biologische Aktivität

(2R)-1-(Trifluoromethoxy)butan-2-amine;hydrochloride is a chiral amine that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. The trifluoromethoxy group is known to influence the compound's interaction with biological systems, potentially enhancing its efficacy and stability. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular structure is characterized by a butanamine backbone with a trifluoromethoxy substituent. This specific arrangement is crucial for its biological interactions.

Chemical Formula: CHClFNO

Molecular Weight: 189.58 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes within the body. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involved in neurological functions.

- Receptor Interaction: The trifluoromethoxy group enhances binding affinity to specific receptors, potentially improving drug potency.

- Enzyme Modulation: The compound may inhibit or activate certain enzymes, leading to altered metabolic pathways.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

- Neuroprotective Effects: Studies have shown that compounds with similar structures exhibit neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.

- Antimicrobial Activity: The incorporation of fluorinated groups has been linked to increased antimicrobial efficacy in related compounds.

- Antidepressant Potential: Preliminary findings indicate that this compound may influence serotonin pathways, which could be beneficial in treating depression.

Data Table: Biological Activities of Related Compounds

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of fluorinated amines demonstrated that this compound significantly reduced neuronal apoptosis in vitro. The mechanism involved the modulation of oxidative stress pathways, which are critical in neurodegenerative conditions.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of trifluoromethylated compounds were tested against various bacterial strains. Results indicated that this compound exhibited notable bacteriostatic activity, making it a candidate for further development as an antimicrobial agent.

Research Findings

Recent research highlights the importance of fluorination in enhancing the biological activity of amines:

- Fluorination Impact: Fluorinated compounds often show improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .

- Therapeutic Applications: Ongoing studies are exploring the use of this compound in treating conditions such as depression and anxiety disorders due to its potential to modulate neurotransmitter levels .

Q & A

Q. What are the optimal synthetic routes for (2R)-1-(Trifluoromethoxy)butan-2-amine hydrochloride, and how does enantiomeric purity impact pharmacological activity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a trifluoromethoxy group onto a butan-2-amine backbone, followed by chiral resolution to isolate the (R)-enantiomer. Key steps include:

- Step 1 : Reacting 2-nitrobutane with trifluoromethoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the nitro intermediate.

- Step 2 : Catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine.

- Step 3 : Chiral separation via chiral HPLC or enzymatic resolution (e.g., using lipases) to isolate the (R)-enantiomer .

Enantiomeric purity is critical for binding selectivity; even 5% impurity in the (S)-enantiomer can reduce receptor affinity by 30–50% in serotonin receptor assays .

Q. Which analytical techniques are most effective for characterizing structural and stereochemical properties of this compound?

- Methodological Answer : A combination of techniques is required:

- NMR Spectroscopy : -NMR distinguishes trifluoromethoxy substituents (δ = -55 to -60 ppm), while -NMR confirms amine proton environments (δ = 1.2–2.8 ppm) .

- Chiral HPLC : Uses columns like Chiralpak AD-H to resolve enantiomers (retention time ratio >1.2) .

- X-ray Crystallography : Resolves absolute configuration; the (R)-enantiomer shows a distinct Cahn-Ingold-Prelog priority .

Q. What initial biological screening approaches are recommended for assessing its activity?

- Methodological Answer : Prioritize receptor binding assays (e.g., 5-HT₂A, σ-1 receptors) due to structural similarities to psychoactive phenethylamines. Key steps:

- Radioligand Displacement : Use -Ketanserin for 5-HT₂A binding (IC₅₀ values <100 nM indicate high affinity) .

- Functional Assays : Measure cAMP modulation in HEK293 cells transfected with target receptors .

Advanced Research Questions

Q. How does the trifluoromethoxy substituent influence receptor binding compared to other halogenated or methoxy groups?

- Methodological Answer : The trifluoromethoxy group enhances lipophilicity (logP +0.5 vs. methoxy) and electron-withdrawing effects, altering binding pocket interactions. Comparative

| Substituent | 5-HT₂A (nM) | σ-1 (nM) |

|---|---|---|

| -OCH₃ | 120 ± 15 | 450 ± 60 |

| -OCF₃ | 35 ± 5 | 220 ± 30 |

| -Cl | 90 ± 10 | 380 ± 50 |

| Data from fluorinated analog studies . | ||

| Computational docking (AutoDock Vina) shows stronger hydrogen bonding with Tyr370 in 5-HT₂A due to fluorine’s electronegativity . |

Q. What computational strategies predict metabolic stability and off-target interactions?

- Methodological Answer : Use in silico tools:

- ADMET Prediction : SwissADME estimates 85% plasma protein binding and CYP3A4-mediated metabolism.

- Molecular Dynamics (MD) : Simulate binding to hERG channels (RMSD <2 Å indicates cardiac risk) .

Validate with hepatocyte microsomal assays: Intrinsic clearance (CL) <10 μL/min/mg suggests favorable pharmacokinetics .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Contradictions often arise from:

- Enantiomeric Impurities : Re-test samples via chiral HPLC; even 2% impurity skews IC₅₀ values .

- Assay Conditions : Standardize buffer pH (7.4 vs. 7.0 alters protonation states) and temperature (25°C vs. 37°C affects binding kinetics) .

Case Study: Discrepant σ-1 binding data (120 nM vs. 300 nM) were traced to differences in radioligand purity (85% vs. 99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.